An In-depth Technical Guide to 1-(Pentan-3-yl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 1-(Pentan-3-yl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(pentan-3-yl)hydrazine hydrochloride (CAS Number: 221024-42-6), a versatile alkylhydrazine intermediate with significant potential in pharmaceutical and agrochemical research. While specific literature on this compound is sparse, this document leverages established principles of hydrazine chemistry to present its physicochemical properties, plausible synthetic routes, detailed characterization methodologies, and key applications in the synthesis of nitrogen-containing heterocyclic scaffolds. A thorough discussion on the safe handling and storage of this reactive molecule is also included to ensure best laboratory practices. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize alkylhydrazines as building blocks in the design and synthesis of novel bioactive molecules.
Introduction: The Role of Alkylhydrazines in Medicinal Chemistry
Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds that form the backbone of many pharmaceutical agents.[1] The nucleophilic nature of the hydrazine moiety (–NH–NH₂) facilitates a variety of chemical transformations, including condensations, cyclizations, and substitutions, making it an invaluable synthon in medicinal chemistry.[1] Alkylhydrazines, such as 1-(pentan-3-yl)hydrazine, offer a means to introduce specific lipophilic groups into a target molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
1-(Pentan-3-yl)hydrazine hydrochloride is a salt of the corresponding free base, which enhances its stability and ease of handling.[2] As an intermediate, its primary utility lies in the construction of nitrogen-containing ring systems, which are prevalent in many biologically active compounds.[2][3] This guide will delve into the technical aspects of this specific reagent, providing a foundational understanding for its effective use in a research and development setting.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and analysis. The key properties of 1-(pentan-3-yl)hydrazine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 221024-42-6 | [2][4] |
| Molecular Formula | C₅H₁₅ClN₂ | [2][4] |
| Molecular Weight | 138.64 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥95% | [2] |
| Storage | Room temperature, under inert atmosphere | [2] |
Synthesis of 1-(Pentan-3-yl)hydrazine Hydrochloride
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from tert-butyl carbazate, as illustrated in the workflow below.
Caption: Proposed synthesis of 1-(pentan-3-yl)hydrazine hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-Butyl 1-(pentan-3-yl)carbazate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbazate (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 3-bromopentane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 1-(pentan-3-yl)carbazate.
Step 2: Synthesis of 1-(Pentan-3-yl)hydrazine hydrochloride
-
Dissolve the purified tert-butyl 1-(pentan-3-yl)carbazate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
-
To this solution, add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (typically 2 M, 2-3 equivalents) dropwise at 0 °C.
-
A precipitate should form upon addition.
-
Stir the mixture at room temperature for 1-2 hours.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(pentan-3-yl)hydrazine hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for 1-(pentan-3-yl)hydrazine hydrochloride are not publicly available, the expected spectroscopic features can be predicted.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet), a methine proton, and exchangeable protons of the hydrazinium moiety. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Resonances for the methyl and methylene carbons of the ethyl groups, and the methine carbon attached to the nitrogen. |
| IR Spectroscopy | Characteristic N-H stretching vibrations, C-H stretching of the alkyl groups, and N-H bending frequencies.[7] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak for the free base [C₅H₁₄N₂]⁺ or a fragment corresponding to the loss of a proton. |
Applications in Heterocyclic Synthesis
The primary application of 1-(pentan-3-yl)hydrazine hydrochloride is as a nucleophilic building block for the synthesis of various heterocyclic systems, particularly pyrazoles and triazoles, which are of significant interest in drug discovery.[8][9][10][11]
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][10][11]
Caption: Synthesis of pyrazoles from 1-(pentan-3-yl)hydrazine.
Experimental Protocol for Pyrazole Synthesis (Representative)
-
To a solution of 1-(pentan-3-yl)hydrazine hydrochloride (1.0 equivalent) in ethanol, add a base such as triethylamine or sodium acetate (1.1 equivalents) to liberate the free hydrazine.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyrazole.
Synthesis of Triazole Derivatives
Triazoles are five-membered heterocycles with three nitrogen atoms. 1,2,4-Triazoles can be synthesized from hydrazines through various methods, including reaction with formamide or condensation with diacylamines.[12][13]
Safety and Handling
Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[1][14]
-
Toxicity: Hydrazines are toxic and can be harmful if swallowed, in contact with skin, or if inhaled.[15][16] They can cause skin and eye irritation, and some are suspected of causing cancer.[15][17] Acute exposure may lead to effects on the nervous system, liver, and kidneys.[14]
-
Handling: Always handle 1-(pentan-3-yl)hydrazine hydrochloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(Pentan-3-yl)hydrazine hydrochloride is a valuable building block for the synthesis of diverse heterocyclic compounds with potential applications in drug discovery and development. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established principles of hydrazine chemistry. Researchers and scientists are encouraged to use this information as a starting point for their investigations, while always adhering to strict safety protocols when handling this and other hydrazine derivatives.
References
- MySkinRecipes. 1-(pentan-3-yl)hydrazine hydrochloride.
- Hfaiedh, J., et al. (2020).
- Pharmaffiliates. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Hfaiedh, J., et al. (2020).
- ISRES Publishing. (2021). Synthesis of Triazole Compounds.
- Ben-Aoun, A., et al. (2023).
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
- Dahlem, A. M., et al. (2021).
- Frontiers Media S.A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- SciSpace. (2019).
- Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
- Organic Chemistry Portal.
- RACO. (2014).
- National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines - References.
- Taylor & Francis. (2024). Acute exposure to hydrazine reported to four United States regional poison centers: reconsidering a paradigm. Clinical Toxicology.
- Wikipedia. Hydrazine.
- Defense Technical Information Center. (1970). Biochemical Pharmacology of Hydrazines Toxicity.
- ResearchGate. (2025). Synthetic methodology for alkyl substituted hydrazines.
- The Royal Society of Chemistry.
- Google Patents. (2017). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- Organic Chemistry Portal. (2007).
- Sigma-Aldrich. (2025).
- MySkinRecipes. 1-(pentan-3-yl)hydrazine hydrochloride.
- Organic Syntheses. Procedure.
- Merck Millipore.
- Sigma-Aldrich. (2024).
- DC Fine Chemicals.
- ChemicalBook. 1-(pentan-3-yl)hydrazine hydrochloride.
- Google Patents. (2021). CN109796368B - Synthesis method of N' - [ (2S,3S) -2- (benzyloxy) pentan-3-yl ] formylhydrazine.
- Pharmacy Research. [(2S,3S)-2-(Benzyloxy)pentan-3-yl]hydrazine(2S,3S)-2,3-bis(benzoyloxy)
- Thieme. (2007). Product Class 17: Hydrazones.
- BLDpharm. [(2S,3S)-2-(Benzyloxy)pentan-3-yl]hydrazine (2S,3S)-2,3-bis(benzoyloxy)
- ResearchGate. (2019).
- Carl ROTH. (2026).
- Proactive Molecular Research. 1-(pentan-3-yl)hydrazine hydrochloride.
- ChemBK. [(2S,3S)-2-(BENZYLOXY)PENTAN-3-YL)HYDRAZINE(2S,3S)-2,3-BIS(BENZOYLOXY)SUCCINATE.)-2,3-BIS(BENZOYLOXY)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1-(pentan-3-yl)hydrazine hydrochloride [myskinrecipes.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. 1-(pentan-3-yl)hydrazine hydrochloride | 221024-42-6 [chemicalbook.com]
- 5. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 6. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 14. academic.oup.com [academic.oup.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
